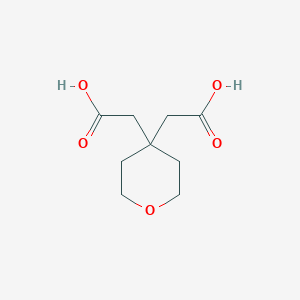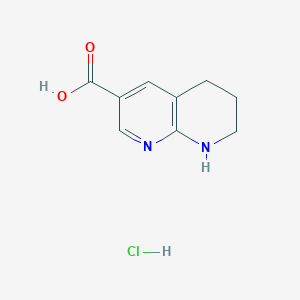
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a naphthyridine core, making it a valuable molecule in medicinal chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and ring expansion reactions are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the naphthyridine core, leading to the formation of different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the modifications made to it. The naphthyridine core is crucial for its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Naphthyridine-3-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-, ethyl ester, hydrochloride
- 5,6,7,8-Tetrahydro-2-naphthoic acid
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7;/h4-5H,1-3H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOXVJPQVVRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
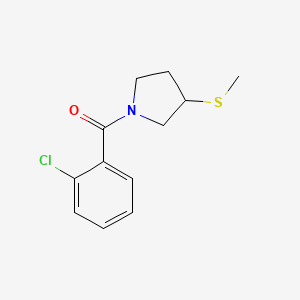
![2,4-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2728093.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
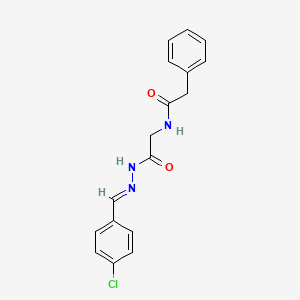
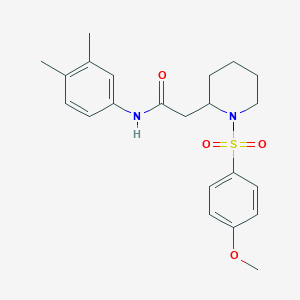

![N-{[3-(2-chlorophenoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2728111.png)
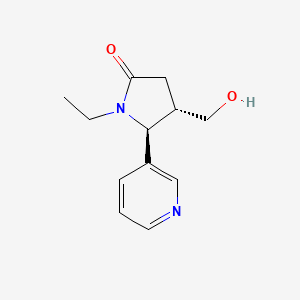
![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
